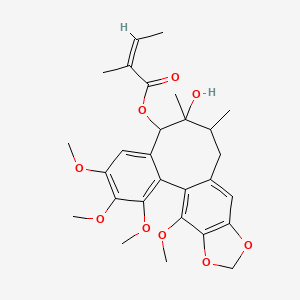

Gomisin B

Description

Identification of Plant Species Containing Gomisin B

This compound is primarily isolated from plants belonging to the Schisandraceae family, which are woody vines native to Asia. wikipedia.orgkoreascience.kr Research has identified several species within the Schisandra genus as key botanical sources of this compound.

Schisandra chinensis, commonly known as the five-flavor fruit, is the most prominent and widely studied source of this compound. tandfonline.commdpi.com This deciduous woody vine is renowned in traditional medicine, particularly in China, where it is called Wu Wei Zi. koreascience.krmdpi.com The fruits and seeds of S. chinensis are particularly rich in a variety of lignans (B1203133), including this compound. mdpi.commdpi.com Phytochemical investigations have consistently isolated this compound, along with numerous other structurally related lignans, from the fruits and stems of this plant. mdpi.comspandidos-publications.com

Schisandra grandiflora is another species identified as a source of this compound. nih.govresearchgate.netakjournals.com While not as extensively studied as S. chinensis, research has confirmed the presence of this compound and other dibenzyl cyclooctadiene lignans in this plant. researchgate.netakjournals.com Bioassay-guided isolation from S. grandiflora has led to the identification of this compound as a significant phytochemical component. nih.gov Further studies have validated methods for quantifying this compound in extracts of S. grandiflora, underscoring its importance as a botanical source for this compound. akjournals.com

Geographical and Cultivation Contexts for Research Material

The sourcing of plant material for the isolation and study of this compound is intrinsically linked to the geographical distribution and cultivation of Schisandra species.

Schisandra chinensis is native to the forests of Northern and Northeastern China, the Russian Far East, and Korea. wikipedia.orgresearchgate.net Wild varieties are also found in Japan. wikipedia.org For research and commercial purposes, major cultivation of S. chinensis occurs in China and Korea. wikipedia.orgworldscientific.comresearchgate.net The plant thrives in cool, humid climates and prefers slightly acidic, humus-rich, and well-drained sandy loam soils. wikipedia.orgmdpi.com It is a climbing vine that can be cultivated on stakes, similar to grapevines, often in agroforestry systems. wikipedia.org The annual market demand for Schisandrae Fructus (the fruit) is substantial, indicating a well-established supply chain that can be accessed for research materials. worldscientific.com

Schisandra grandiflora is also found in regions of Asia, and research materials have been sourced from areas such as India for phytochemical studies. nih.gov The specific cultivation requirements are similar to other Schisandra species, preferring cool climates and forest-like conditions.

Chemodiversity of Lignans in Source Plants Relevant to this compound

The Schisandra genus is characterized by its remarkable chemodiversity, particularly in its production of lignans. mdpi.comnih.gov Over 86 lignans have been identified from S. chinensis alone. nih.gov These compounds are primarily dibenzocyclooctadiene lignans, often referred to as "Schisandra lignans" due to their prevalence in this genus. mdpi.commdpi.com

When isolating this compound from its natural sources, a host of other structurally similar lignans are also present. These co-occurring compounds are relevant to the phytochemical profile of any research extract. Lignans frequently isolated alongside this compound from S. chinensis and other Schisandra species include Schisandrin (B1198587), Deoxyschisandrin (B1241246), Gomisin A, Gomisin N, and Schisantherin A. koreascience.krmdpi.comresearchgate.net The concentration and specific profile of these lignans can vary depending on the plant part (fruit, seed, or stem), geographical origin, and harvest time. mdpi.com

The table below presents a selection of dibenzocyclooctadiene lignans commonly found in Schisandra species alongside this compound, highlighting the chemical diversity relevant to its sourcing.

| Lignan (B3055560) Name | Found in S. chinensis | Found in S. grandiflora | Reference |

| Gomisin A | Yes | Yes | koreascience.krspandidos-publications.comnih.gov |

| Gomisin N | Yes | Yes | tandfonline.comakjournals.comnih.gov |

| Schisandrin | Yes | Yes | koreascience.krakjournals.comresearchgate.net |

| Deoxyschisandrin | Yes | Yes | koreascience.krakjournals.comresearchgate.net |

| Schisantherin A | Yes | No | mdpi.comresearchgate.net |

| Gomisin G | Yes | No | researchgate.netfrontiersin.org |

| Gomisin J | Yes | No | mdpi.comfrontiersin.org |

| Schisandrol B | Yes | No | researchgate.netmedchemexpress.com |

This inherent chemodiversity is a critical consideration for researchers, as the isolation and purification of this compound require sophisticated chromatographic techniques to separate it from these other closely related lignans. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C28H34O9 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

(9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9- |

InChI Key |

BKGUPIVDQHHVMV-ZROIWOOFSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC |

Canonical SMILES |

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC |

Synonyms |

gomisin B schisandrer B schisantherin B |

Origin of Product |

United States |

Chemical Properties and Biosynthesis

Molecular Structure and Chemical Formula

The chemical structure of Gomisin B is characterized by a dibenzocyclooctadiene skeleton. Its molecular formula is C28H34O9, and it has a molar mass of 514.56 g/mol . chembk.com

Schisandra chinensis

Physicochemical Characteristics

This compound typically appears as a white to off-white powder. chembk.com It has a melting point of 97-99°C. chembk.com The compound is soluble in DMSO. chembk.com

Table 1: Physicochemical Properties of this compound

Biosynthesis Pathway

The biosynthesis of dibenzocyclooctadiene lignans (B1203133) like this compound originates from the phenylpropanoid pathway. nih.gov This intricate process involves the conversion of dihydroguaiaretic acid into various lignans, including this compound, through a series of enzymatic reactions catalyzed by O-methyltransferases (OMTs), cytochrome P450 enzymes (CYPs), and potentially UDP-glycosyltransferases (UGTs). nih.gov The specific enzymes and regulatory mechanisms governing the biosynthesis of Gomisin J, a related lignan (B3055560), have been studied, providing insights into the broader biosynthetic pathways of this compound class. researchgate.netmdpi.com

Advanced Isolation and Purification Methodologies for Gomisin B in Research

Extraction Techniques

The initial step in isolating Gomisin B involves its extraction from the plant material, typically the fruits of Schisandra chinensis. mdpi.com Both traditional and modern green extraction methodologies are employed to achieve optimal yields and purity.

Solvent-Based Extraction Approaches

Conventional solvent-based extraction remains a widely used method for obtaining this compound. This approach relies on the principle of dissolving the target compound in a suitable solvent. The choice of solvent is crucial and is often determined by the polarity of the lignans (B1203133).

Commonly used solvents include:

Methanol (B129727): Research has demonstrated that pure methanol is an effective solvent for extracting a broad range of lignans, including this compound, with high yields. jfda-online.com Ultrasonic-assisted extraction with methanol for 20 minutes has been identified as an optimal condition. jfda-online.comphcog.com

Hexane (B92381): As a non-polar solvent, hexane is effective in extracting dibenzocyclooctadiene lignans. spandidos-publications.com Extracts obtained with hexane have shown a different compositional profile compared to those from polar solvents. nih.gov

Other Solvents: Acetone and various mixtures of these solvents with water are also utilized in the extraction process. researchgate.net

The selection of the extraction solvent significantly impacts the profile of the extracted compounds. For instance, non-polar solvents like hexane and supercritical CO2 tend to yield extracts with a similar composition, rich in lignans. nih.gov In contrast, polar solvents like ethanol (B145695) may provide a higher total extract weight but with a lower relative content of the desired lignans. nih.gov

Green Extraction Methodologies

In recent years, there has been a significant shift towards "green" extraction techniques that are more environmentally friendly, reducing energy and solvent consumption. wiley-vch.de These methods aim to provide safe, high-quality extracts while minimizing environmental impact. wiley-vch.deunimib.it

Key green extraction techniques applicable to this compound include:

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. researchgate.netnih.gov SFE is advantageous as it avoids the use of organic solvents and can be highly selective. For the extraction of lignans from Schisandra chinensis, SFE has been successfully employed, often in combination with a modifier like ethanol. nih.govhebmu.edu.cn One study detailed an efficient extraction using SFE at 15 MPa and 36°C for 4 hours. nih.gov

Ultrasound-Assisted Extraction (UAE): UAE uses ultrasonic waves to disrupt the plant cell walls, enhancing the release of intracellular compounds into the solvent. researchgate.netunimib.it This method can significantly reduce extraction time and solvent consumption. researchgate.netresearchgate.net Studies have shown that ultrasonic extraction with methanol for 20 minutes is an effective method for obtaining lignans. jfda-online.comphcog.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a more efficient extraction process. researchgate.netunimib.it This technique is known for its speed and reduced solvent usage. researchgate.net

Micelle-Mediated Extraction: This innovative approach uses a surfactant solution to form micelles that encapsulate the target compounds, facilitating their extraction. researchgate.net A study demonstrated the use of Genapol X-080, a non-ionic surfactant, for the extraction of dibenzocyclooctadiene lignans. This method offers a greener alternative to conventional organic solvent extraction. researchgate.net

These green methodologies represent a sustainable approach to natural product extraction, aligning with the principles of green chemistry by minimizing hazardous substances and energy usage. wiley-vch.deunimib.it

Chromatographic Separation Strategies

Following extraction, the crude extract containing this compound and other lignans undergoes further purification using various chromatographic techniques. Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. mdpi.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for the separation and quantification of lignans like this compound. jfda-online.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for this purpose. mdpi.comjfda-online.com

In a typical RP-HPLC setup for lignan (B3055560) analysis, a C18 column is used as the stationary phase. jfda-online.comjfda-online.com The mobile phase usually consists of a gradient mixture of acetonitrile (B52724) and water. jfda-online.comjfda-online.com This method allows for the simultaneous determination of multiple lignans in a single run. jfda-online.comphcog.com For instance, a validated RP-HPLC method was developed to quantify eleven bioactive lignans, including Gomisin G and Gomisin J, from Schisandra chinensis. jfda-online.com The separation was achieved on an Elite ODS C18 column with a gradient elution of acetonitrile and water. jfda-online.com

Table 1: HPLC Parameters for Lignan Analysis

| Parameter | Details |

|---|---|

| Column | Elite ODS C18 (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile and Water (Gradient Elution) |

| Detection | UV |

| Column Temperature | 30°C |

| Flow Rate | 1.0 mL/min |

This table summarizes typical HPLC conditions used for the analysis of lignans from Schisandra chinensis, based on a reported method. jfda-online.com

Preparative and Semi-Preparative Chromatography

For the isolation of larger quantities of pure this compound for research purposes, preparative and semi-preparative HPLC are utilized. mdpi.commdpi.com These techniques operate on the same principles as analytical HPLC but use larger columns and higher flow rates to handle larger sample loads.

The goal of preparative chromatography is to isolate a specific compound with a high degree of purity. nih.gov This often involves a multi-step process, which may include initial fractionation by methods like column chromatography on silica (B1680970) gel, followed by final purification using preparative HPLC. spandidos-publications.comhebmu.edu.cn For example, a study reported the isolation of Gomisin A from a hexane extract of Schisandra chinensis using a silica gel column, followed by further separation to yield the pure compound. spandidos-publications.com

Counter-Current Chromatography Techniques

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that has proven to be highly effective for the separation and purification of natural products, including lignans. nih.govmdpi.com CCC avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample. mdpi.com High-Speed Counter-Current Chromatography (HSCCC) is a widely used form of this technique. nih.govnih.gov

HSCCC has been successfully applied for the preparative separation of lignans from Schisandra chinensis. nih.govnih.gov In one study, an HSCCC method with a two-phase solvent system of n-hexane-ethyl acetate-methanol-water was used to isolate schisandrin (B1198587) and gomisin A. nih.govresearchgate.net This one-step elution process yielded highly pure compounds in a short amount of time. nih.govresearchgate.net Another study combined supercritical fluid extraction with HSCCC for an efficient extraction and purification strategy for five different lignans. nih.gov The HSCCC separation utilized a stepwise elution with varying ratios of n-hexane, ethyl acetate (B1210297), methanol, and water. nih.gov

Table 2: HSCCC Solvent Systems for Lignan Separation

| Lignans Separated | Solvent System (v/v/v/v) | Reference |

|---|---|---|

| Schisandrin, Gomisin A | n-hexane-ethyl acetate-methanol-water (1:0.9:0.9:1) | nih.govresearchgate.net |

| Schisandrin, Gomisin A, Schisantherin B, Deoxyschisandrin (B1241246), γ-Schisandrin | n-hexane/ethyl acetate/methanol/water (6:4:5:5, 6:4:6:4, 6:4:8:2) | nih.gov |

| Schisandrin, Schisantherin | n-hexane-ethyl acetate-methanol-water (22:8:20:20) | researchgate.net |

This table presents examples of two-phase solvent systems used in HSCCC for the separation of lignans from Schisandra chinensis.

Ancillary Purification and Enrichment Protocols

Following initial crude extraction, the isolation of this compound to a high degree of purity necessitates the use of ancillary purification and enrichment protocols. These methods are designed to separate the target lignan from a complex mixture of structurally similar compounds present in the extract. Research findings indicate that a multi-step approach, often combining several chromatographic techniques, is the most effective strategy for obtaining pure this compound. researchgate.net The choice of technique is guided by the physicochemical properties of the lignans in the crude extract. researchgate.net

Commonly employed methods involve various forms of liquid chromatography, which separate compounds based on their differential partitioning between a stationary phase and a mobile phase. cpur.in Flash chromatography, often utilizing silica gel, serves as a standard preliminary step for the initial fractionation of the crude extract. mdpi.com This is frequently followed by more refined techniques to further purify the resulting fractions.

One such technique is column chromatography over Sephadex LH-20, a resin used for size-exclusion chromatography, which separates molecules based on their size. mdpi.commdpi.com This method is particularly effective for purifying fractions previously separated by silica gel chromatography. For instance, in the isolation of Gomisin L1, a related lignan, Sephadex LH-20 chromatography was used as a subsequent purification step. mdpi.com

More advanced and highly efficient methods like High-Speed Counter-Current Chromatography (HSCCC) are also employed. mdpi.comresearchgate.net HSCCC is a form of liquid-liquid partition chromatography that eliminates the need for a solid support matrix, thereby preventing the irreversible adsorption or denaturation of the sample. mdpi.com Research on the separation of lignans from Schisandra chinensis has demonstrated that HSCCC, using a two-phase solvent system, can effectively separate multiple lignans, including gomisin A and schisandrin, in a single step with high purity. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC), particularly in its semi-preparative format, is often the final step in the purification cascade, used to achieve the highest possible purity of the target compound. researchgate.netmdpi.com Analytical HPLC methods developed for the quantification of lignans like this compound can be scaled up for this purpose. researchgate.net Furthermore, techniques such as High-Performance Thin-Layer Chromatography (HPTLC) have been established for the simultaneous quantification of this compound and other related dibenzocyclooctadiene lignans. researchgate.net

Detailed research findings on these ancillary purification methods are summarized in the table below.

Table 1: Ancillary Purification and Enrichment Techniques for this compound and Related Lignans

| Technique | Stationary Phase / Solvent System | Research Application & Findings |

| Silica Gel Column Chromatography | Stationary Phase: Silica Gel Mobile Phase: Step-gradient of n-hexane and ethyl acetate (EtOAc) | Used for the initial fractionation of crude n-hexane extracts. In one study, this method successfully separated a fraction containing Gomisin A. spandidos-publications.com |

| Sephadex LH-20 Column Chromatography | Stationary Phase: Sephadex LH-20 Mobile Phase: Dichloromethane-Methanol (CH₂Cl₂-MeOH, 1:1 v/v) | Employed for the further purification of fractions obtained from silica gel chromatography, leading to the isolation of pure Gomisin L1 (>95% purity). mdpi.com |

| High-Speed Counter-Current Chromatography (HSCCC) | Two-Phase Solvent System: n-hexane/ethyl acetate/methanol/water (stepwise elution, e.g., 6:4:5:5 v/v) | An efficient one-step method for the separation and purification of multiple lignans from a crude extract, yielding compounds like gomisin A and deoxyschisandrin with purities over 98% and 92% respectively. researchgate.net |

| High-Performance Thin-Layer Chromatography (HPTLC) | Stationary Phase: HPTLC silica gel plates | A rapid and accurate method established and validated for the simultaneous quantification of four dibenzocyclooctadiene lignans, including this compound, from extracts. researchgate.net |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Stationary Phase: C18 column Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution) | Developed for the analytical determination of various lignans. mdpi.comnih.gov Such methods form the basis for scaling up to semi-preparative HPLC for final purification. |

Elucidation of Precursor Compounds

The biosynthetic journey to this compound originates from the general phenylpropanoid pathway, a central route in plants for producing a wide array of secondary metabolites. The foundational building blocks for lignans are derived from the shikimic acid pathway, which yields aromatic amino acids, most notably phenylalanine.

From phenylalanine, a series of enzymatic reactions leads to the formation of monolignols, with coniferyl alcohol being a key intermediate product. While many lignan pathways proceed via the dimerization of two coniferyl alcohol molecules to form pinoresinol (B1678388), the biosynthesis of dibenzocyclooctadiene lignans, including this compound, follows a distinct initial route.

Research indicates that the pathway specific to Schisandra lignans branches off with the synthesis of isoeugenol (B1672232). This compound is then enzymatically converted into crucial intermediates. One of the key downstream precursors is dihydroguaiaretic acid. Studies on the closely related Gomisin J have also identified pregomisin (B103935) as an important precursor, suggesting its role in the broader pathway leading to various gomisins. Dihydroguaiaretic acid is considered a pivotal branching point, from which a series of modifications lead to the diverse array of dibenzocyclooctadiene lignans, including this compound.

Table 1: Key Precursor Compounds in this compound Biosynthesis

| Precursor Compound | Biosynthetic Origin/Pathway | Role |

|---|---|---|

| Phenylalanine | Shikimic Acid Pathway | Primary aromatic amino acid precursor for the phenylpropanoid pathway. |

| Coniferyl Alcohol | Phenylpropanoid Pathway | A key monolignol that serves as a building block for lignans. |

| Isoeugenol | Phenylpropanoid Pathway | An initial, specific precursor for dibenzocyclooctadiene lignans, distinguishing it from other lignan pathways. |

| Dihydroguaiaretic Acid | Derived from Isoeugenol | A critical intermediate that undergoes further modification to form the dibenzocyclooctadiene skeleton. |

Enzymatic Steps in the Biosynthetic Route

The conversion of precursor compounds into the complex structure of this compound is orchestrated by several families of enzymes. While the complete enzymatic sequence is still under investigation, key steps have been identified through transcriptomic and metabolic analyses.

Following the formation of dihydroguaiaretic acid, the subsequent transformations to create the characteristic dibenzocyclooctadiene scaffold and its specific decorations are largely catalyzed by two major enzyme families: cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs).

Cytochrome P450s (CYPs): These enzymes are vital for catalyzing hydroxylation and demethylation reactions, which are essential for forming the specific functional groups on the this compound molecule. Research on the biosynthesis of the related Gomisin J in Schisandra sphenanthera has identified several specific CYP genes that are highly correlated with its production, suggesting that homologous enzymes are responsible for the synthesis of this compound.

O-Methyltransferases (OMTs): These enzymes are responsible for adding methyl groups to hydroxyl moieties on the lignan skeleton, a crucial step in determining the final structure and biological activity of the compound.

The early steps of the general lignan pathway, leading to the monolignol precursors, are catalyzed by a well-characterized set of enzymes. Although the dibenzocyclooctadiene pathway diverges, these initial enzymes are fundamental.

Table 2: Key Enzymes and Enzyme Families in Lignan Biosynthesis

| Enzyme/Family | Abbreviation | Catalytic Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of phenylalanine to produce cinnamic acid, the first step in the phenylpropanoid pathway. |

| Isoeugenol Synthase | IGS1 | Involved in the synthesis of isoeugenol, the specific entry point for the Schisandra lignan pathway. |

| Dirigent-like Protein | DIR | Guides the stereospecific coupling of monolignols. In this pathway, it is involved in the steps following isoeugenol synthesis. |

| Pinoresinol-Lariciresinol Reductase | PLR | A key enzyme in many lignan pathways; its homologs are involved in the reduction steps. |

| Cytochrome P450 Monooxygenases | CYPs | Catalyze crucial hydroxylation, demethylation, and ring-formation reactions in the later stages of this compound synthesis. |

Genetic and Molecular Regulation of Biosynthesis

The production of this compound is a tightly regulated process, controlled at the genetic and molecular levels. The expression of biosynthetic genes is influenced by developmental stage, tissue type, and external stimuli.

Transcriptome studies of Schisandra chinensis have shown that the expression of genes in the phenylpropanoid pathway is significantly upregulated during fruit development and ripening, which coincides with the peak accumulation of lignans. This suggests a coordinated transcriptional regulation of the entire pathway. For instance, the expression of genes encoding Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL) increases significantly in the later stages of fruit development.

The regulation of this pathway is also intricately linked with plant hormone signaling networks. Abscisic acid (ABA) and Jasmonic acid (JA) signaling pathways have been shown to form a transcriptional network with the phenylpropanoid biosynthetic pathway, indicating that these hormones can modulate lignan production.

Furthermore, specific transcription factors (TFs) act as master switches to control the expression of biosynthetic genes. Weighted Gene Co-expression Network Analysis (WGCNA) has been used to identify modules of co-expressed genes, which include both biosynthetic enzymes and the TFs that regulate them. In studies of related lignans, members of the MYB and AP2/ERF families of transcription factors have been identified as key regulators. For Gomisin J, a recent study identified a suite of eight TFs that likely orchestrate the regulation of its synthesis, a finding that sheds light on the regulatory mechanisms for this compound as well.

Comparative Biosynthesis with Related Lignans

The biosynthetic pathway leading to this compound is a specialized branch of lignan metabolism, and comparing it with pathways for other lignan classes highlights its unique features.

Comparison with Podophyllotoxin (B1678966): The pathway for podophyllotoxin, a well-known aryltetralin lignan, also begins with coniferyl alcohol. However, it proceeds through the dimerization to pinoresinol, followed by conversions catalyzed by pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol (B192356) dehydrogenase (SIRD) to form matairesinol (B191791), a key intermediate. The this compound pathway is distinct because it branches off to use isoeugenol as a precursor, bypassing the pinoresinol and matairesinol intermediates central to the podophyllotoxin route.

Comparison with Furofuran and Dibenzylbutyrolactone Lignans: In plants like Forsythia, pinoresinol is converted to dibenzylbutyrolactone lignans such as matairesinol. In sesame (Sesamum indicum), pinoresinol is converted by a specific cytochrome P450 (CYP81Q1) into the furofuran lignan sesamin. These pathways illustrate how different plant lineages have evolved unique enzymatic machinery to modify the common pinoresinol precursor. The this compound pathway represents an even earlier divergence, creating a unique dibenzocyclooctadiene skeleton from different building blocks.

The biosynthesis of various gomisins and schisandrins within the Schisandra genus itself involves subtle variations in the final enzymatic steps, primarily driven by different CYPs and OMTs, leading to the rich diversity of lignans found in these plants.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Angeloylgomisin (B10818263) H |

| Coniferyl alcohol |

| Deoxyschisandrin |

| Dihydroguaiaretic acid |

| Gomisin A |

| This compound |

| Gomisin C |

| Gomisin D |

| Gomisin G |

| Gomisin J |

| Gomisin K3 |

| Gomisin N |

| Gomisin O |

| Isoeugenol |

| Matairesinol |

| Phenylalanine |

| Pinoresinol |

| Podophyllotoxin |

| Pregomisin |

| Schisantherin B |

| Schisandrin |

| Schisandrin A |

| Secoisolariciresinol |

| Sesamin |

| Wuweizisu C |

Table of Compounds

Table 3: List of Compounds Mentioned

Structure Activity Relationship Sar Studies of Gomisin B and Its Analogues

Identification of Key Structural Determinants for Biological Activity

The core dibenzocyclooctadiene skeleton is a fundamental structural element of Gomisin B and other bioactive lignans (B1203133) from Schisandra species. nih.govmedchemexpress.com Investigations into the SAR of these compounds have highlighted several key determinants influencing their biological effects. For instance, studies on the anti-proliferative activity of Schisandra lignans, including analogues of this compound, have revealed the significance of specific configurations and substituents on this core structure.

A crucial structural feature identified is the biphenyl (B1667301) configuration. In the case of gomisin N, a related lignan (B3055560), the S-biphenyl configuration has been correlated with increased anti-proliferative activity. This compound possesses defined stereocenters within its dibenzocyclooctadiene framework, with a reported (5S,6S,7S,13aS) stereochemistry for Schisantherin B (this compound), suggesting the importance of this three-dimensional arrangement for its activity. nih.gov

The presence and position of functional groups on the cyclooctadiene ring are also critical. For example, a hydroxyl group at the C7 position has been shown to potentially reduce or abolish anti-proliferative activity in some lignans. This compound features a hydroxyl group at the C6 position and an ester linkage at the C7 position. nih.gov The presence of a methylenedioxy group, such as the one found between C12 and C13 in this compound, has been associated with increased anti-proliferative activity in related compounds. wikipedia.orgnih.gov Furthermore, substituents on the cyclooctadiene ring are important for the efficacy of these lignans as inhibitors of HIV-1 reverse transcriptase. medchemexpress.com Lignans containing a methylenedioxyphenyl group, including this compound, have demonstrated strong inhibitory effects on CYP3A activity.

Impact of Specific Functional Group Modifications

Modifications to the functional groups attached to the dibenzocyclooctadiene core of this compound can significantly impact its biological activity. The ester group at the C7 position of this compound, which is a 2-methylbut-2-enoate moiety (derived from angelic or tiglic acid), represents a site where structural variations can lead to altered pharmacological properties. wikipedia.orgnih.gov The presence of bulky ester groups, such as the angeloyl or benzoyl groups found in this compound and Gomisin C, has been linked to time-independent inhibition of certain CYP enzymes, in contrast to lignans lacking these bulky groups.

Synthetic modifications of the this compound core have been explored to develop analogues with potentially improved activities. For instance, a series of 1,2,3-triazole derivatives synthesized by modifying the C-7' position of this compound showed varying degrees of anti-cancer activity against different human cancer cell lines. wikipedia.org One specific triazolyl derivative (compound 5b) demonstrated superior cytotoxicity compared to the standard drug doxorubicin (B1662922) against the SIHA cell line, highlighting the potential for enhancing potency through targeted functional group modification. wikipedia.org

While not a direct modification of this compound, studies on halogenated derivatives of gomisin J, another Schisandra lignan, have shown that the introduction of halogen substituents can significantly increase anti-HIV activity. This suggests that incorporating halogens or other functional groups at specific positions on the aromatic rings or the cyclooctadiene core of this compound could be a strategy to modulate its activity. Additionally, the presence of phenolic hydroxyl groups in lignans is associated with higher radical-scavenging capacity, indicating that modifications affecting the number or position of hydroxyl groups can influence antioxidant properties.

Stereochemical Influences on Pharmacological Efficacy

The stereochemistry of this compound and its analogues plays a critical role in their pharmacological efficacy. The precise three-dimensional arrangement of substituents on the dibenzocyclooctadiene skeleton influences how these molecules interact with biological targets, such as enzymes or receptors.

Detailed studies utilizing techniques like stereospecific NMR assignments and comparison with X-ray crystal structures have confirmed the importance of stereochemistry and conformation in determining the activity of Schisandra lignans. As mentioned earlier, the S-biphenyl configuration observed in gomisin N is correlated with increased anti-proliferative activity, underscoring the significance of the absolute stereochemistry of the biphenyl moiety.

This compound itself has defined stereocenters at positions 5, 6, 7, and 13a. nih.gov The specific (5S,6S,7S,13aS) configuration is likely crucial for its observed biological activities, including its effects on CYP enzymes and potential anti-cancer properties. wikipedia.orgnih.gov Alterations in the stereochemistry at one or more of these centers in this compound analogues would be expected to lead to changes in their biological activity by affecting their binding affinity and interaction with target molecules.

Rational Design Principles for this compound Derivatives

The understanding of the SAR of this compound and its analogues provides a basis for the rational design of novel derivatives with improved pharmacological profiles. Rational design principles involve using structural information and biological activity data to guide the synthesis of new compounds with desired properties.

One approach involves the design and synthesis of modular natural product building blocks that can be easily modified using techniques like click chemistry. This allows for the creation of diverse libraries of derivatives to explore a wide chemical space and identify compounds with enhanced activity or novel mechanisms of action.

Based on the activity of natural lignans like this compound, synthetic biphenyl compounds have been designed with various substitutions on the phenyl rings to investigate their anti-HIV potential. This demonstrates how the structural motifs of natural products can inspire the design of synthetic analogues.

The synthesis of 1,2,3-triazole derivatives at the C-7' position of the this compound core exemplifies a rational design strategy aimed at developing potential cytotoxic agents. wikipedia.org By targeting a specific position for modification and introducing diverse chemical functionalities (the triazole ring and its substituents), researchers can systematically evaluate the impact of these changes on anti-cancer activity. wikipedia.org

Furthermore, in silico methods such as molecular docking simulations play a vital role in the rational design process. wikipedia.org Docking studies can predict how potential derivatives might bind to biological targets, providing insights into the likely efficacy and guiding the selection of compounds for synthesis and biological evaluation. For instance, docking studies supported the finding that a potent triazolyl derivative of this compound binds to the colchicine (B1669291) binding pocket of tubulin, suggesting a mechanism for its anti-cancer activity. wikipedia.org These principles enable a more targeted and efficient approach to discovering and developing this compound-based therapeutic agents.

Preclinical Investigations of Gomisin B S Biological Activities and Mechanisms

Anti-Inflammatory Modulatory Effects of Gomisin B

Preclinical investigations suggest that this compound and related Schisandra chinensis lignans (B1203133) possess anti-inflammatory properties through the modulation of various mediators and signaling pathways, as well as the attenuation of immune cell activation.

Regulation of Inflammatory Mediators

Studies on Schisandra chinensis lignans, including Gomisin A and Gomisin M2, have demonstrated their ability to regulate key inflammatory mediators. For instance, Gomisin A has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated N9 microglia in a concentration-dependent manner. It also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, Gomisin A attenuated the mRNA expression and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov Similarly, Gomisin M2 significantly suppressed the gene expression and release of TNF-α and IL-6 in mast cells. frontiersin.orgnih.gov Gomisins G and J have also been reported to inhibit the production of TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages. nih.gov These findings indicate that Schisandra chinensis lignans, likely including this compound, can modulate the levels of crucial inflammatory molecules.

Modulation of Key Signaling Pathways

The anti-inflammatory effects of Schisandra chinensis lignans are often mediated through the modulation of central signaling pathways involved in the inflammatory response. Nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) pathways are frequently implicated. Gomisin A has been shown to significantly down-regulate TLR4 protein expression and inhibit NF-κB and MAPKs signaling pathways in LPS-stimulated microglia. nih.gov It also inhibited the activation of NF-κB in rats with carbon tetrachloride-induced acute liver injury. nih.gov Gomisin M2 has been reported to inhibit the phosphorylation of STAT1 and the translocation of NF-κB in activated keratinocytes. spandidos-publications.comnih.govnih.gov This inhibition of STAT1 and NF-κB signaling is suggested to contribute to the reduction in inflammatory cytokine and chemokine production. spandidos-publications.comnih.gov Studies also suggest that Schisandra chinensis lignans can inhibit the phosphorylation of Akt/protein kinase B, which can result in inhibited NF-κB. mdpi.comnih.govresearchgate.netcore.ac.uk

Attenuation of Immune Cell Activation

Schisandra chinensis lignans have demonstrated the ability to attenuate the activation of various immune cells involved in inflammatory processes. Gomisin M2 has been shown to inhibit mast cell degranulation upon immunoglobulin E (IgE) stimulation by suppressing intracellular calcium levels. frontiersin.orgnih.govresearchgate.net It also inhibited the secretion of pro-inflammatory cytokines from activated mast cells. frontiersin.orgnih.gov These inhibitory effects were dependent on the suppression of FcεRI-mediated activation of signaling molecules like Lyn and Fyn. frontiersin.orgnih.gov While direct studies on this compound's effects on immune cells are limited in the provided results, the observed effects of related lignans on macrophages nih.govnih.gov, mast cells frontiersin.orgnih.govresearchgate.net, and microglia nih.govnih.govcellphysiolbiochem.commdpi.comfrontiersin.org suggest a potential for this compound to also modulate immune cell activation.

Contextual Studies in Specific Inflammatory Models

The anti-inflammatory potential of Schisandra chinensis lignans has been investigated in specific inflammatory models. Gomisin M2 has shown promising results in models of allergic inflammation and psoriasis-like inflammation. In IgE-mediated passive cutaneous anaphylaxis (PCA) and ovalbumin-induced active systemic anaphylaxis (ASA) models, oral administration of Gomisin M2 suppressed allergic reactions in a dose-dependent manner, reducing hypothermia, histamine, interleukin-4, and IgE production. frontiersin.orgnih.gov In an imiquimod (B1671794) (IMQ)-induced psoriasis mouse model, Gomisin M2 alleviated psoriasis-like skin inflammation by reducing skin thickness, psoriasis area severity index scores, transepidermal water loss, and myeloperoxidase (MPO)-associated cell infiltration. spandidos-publications.comnih.govnih.govspandidos-publications.com It also decreased the levels of inflammatory cytokines and chemokines in skin lesions and inhibited the alteration of T helper (Th)1 and Th17 cell populations in the spleen. nih.gov These studies in specific models highlight the potential therapeutic relevance of Schisandra chinensis lignans for inflammatory skin diseases and allergic conditions.

Antioxidant and Oxidative Stress Mitigation by this compound

Schisandra chinensis lignans, including this compound and related compounds, are recognized for their antioxidant properties and their ability to mitigate oxidative stress. mdpi.commdpi.commdpi.com

Reactive Oxygen Species Scavenging Mechanisms

Summary of Preclinical Findings on Schisandra chinensis Lignans (including related Gomisins)

| Activity | Mediator/Pathway/Cell Type | Observed Effect | Relevant Gomisin(s) Mentioned | Source(s) |

| Anti-Inflammatory | TNF-α, IL-1β, IL-6 | Inhibition of production and/or expression | Gomisin A, Gomisin M2, Gomisin G, Gomisin J | nih.govnih.govfrontiersin.orgnih.govnih.gov |

| COX-2, iNOS, PGE2 | Inhibition of production and/or expression | Gomisin A, Gomisin N | nih.govmdpi.complos.orgtargetmol.comsci-hub.senih.gov | |

| NF-κB signaling | Inhibition of activation/translocation | Gomisin A, Gomisin M2, Gomisin G, Gomisin J, Gomisin N | nih.govnih.govnih.govspandidos-publications.comnih.govnih.govmdpi.comnih.govresearchgate.netcore.ac.uknih.govnih.govnih.govresearchgate.netkribb.re.krmdpi.com | |

| MAPK signaling | Inhibition of activation/phosphorylation (ERK, JNK, p38) | Gomisin A, Gomisin N | nih.govmdpi.comnih.govresearchgate.netcore.ac.uknih.govsci-hub.se | |

| Akt signaling | Inhibition of activation/phosphorylation | Gomisin M2, Gomisin N | frontiersin.orgnih.govmdpi.comnih.govresearchgate.netcore.ac.uk | |

| STAT1 signaling | Inhibition of phosphorylation | Gomisin M2 | spandidos-publications.comnih.govnih.govnih.govresearchgate.netmdpi.com | |

| Mast Cell Activation | Inhibition of degranulation, cytokine secretion, and signaling (FcεRI, Lyn, Fyn, intracellular calcium) | Gomisin M2 | frontiersin.orgnih.govresearchgate.netmedchemexpress.com | |

| Macrophage Activation | Inhibition of pro-inflammatory cytokine production, NF-κB activation | Gomisin G, Gomisin J | nih.gov | |

| Microglia Activation | Attenuation of activation, inhibition of inflammatory responses and signaling (TLR4, NF-κB, MAPKs, Akt) | Gomisin A | nih.govnih.govmdpi.comfrontiersin.org | |

| Allergic Inflammation | Suppression of reactions (PCA, ASA models), reduction of mediators | Gomisin M2 | frontiersin.orgnih.gov | |

| Psoriasis-like Inflammation | Alleviation of skin inflammation, reduction of inflammatory markers and immune cell infiltration (Th1, Th17) | Gomisin M2 | spandidos-publications.comnih.govnih.govspandidos-publications.com | |

| Antioxidant | ROS Scavenging | Direct scavenging activity | Gomisin A, Gomisin N, Schisanhenol, Gomisin J, Schisantherin B | nih.govmdpi.commdpi.commdpi.comnih.govspandidos-publications.comresearchgate.netnih.govnih.gov |

| Antioxidant Enzymes | Recovery/enhancement of activity (SOD, HO-1) | Gomisin A | nih.gov | |

| Pro-oxidant Enzymes | Inhibition (NADPH oxidase) | Gomisin T, Pregomisin (B103935) | koreamed.org |

Enhancement of Endogenous Antioxidant Systems (e.g., Nrf2 Pathway, SOD, GPx)

This compound has been investigated for its ability to modulate endogenous antioxidant defense systems. Studies on related lignans from Schisandra chinensis, such as schisandrin (B1198587) B, provide insights into potential mechanisms that may also apply to this compound due to their structural similarities. Schisandrin B has been shown to enhance the glutathione (B108866) antioxidant response and protect against apoptosis via the redox-sensitive ERK/Nrf2 pathway in H9c2 cells. cdnsciencepub.com The Nrf2 pathway is a master regulator of antioxidant and detoxification genes, and its activation helps cells cope with toxic insults and oxidative stress. nih.gov Antioxidants under the control of the Nrf2 pathway, including superoxide (B77818) dismutase (SOD) and glutathione, were significantly increased by schisandrin B treatment in mice. cdnsciencepub.com SOD, catalase (CAT), and glutathione peroxidase (GPx) are primary enzymatic antioxidants that protect cells against injury by free radicals. mdpi.com GPx, for instance, converts peroxides and hydroxyl radicals into non-toxic substances by oxidizing reduced glutathione (GSH) into glutathione disulfide (GSSG). mdpi.com While direct studies specifically detailing this compound's precise impact on Nrf2, SOD, and GPx levels and activity are less prominent in the provided snippets compared to related lignans like schisandrin B and gomisin N, the documented antioxidant effects of Schisandra chinensis extracts and other gomisins suggest a potential for this compound to also enhance these systems. nih.govscientificarchives.com For example, Schisandra chinensis extracts have exhibited antioxidant activity by enhancing levels of glutathione, superoxide dismutase, catalase, and other endogenous antioxidant enzymes. scientificarchives.com

Protection against Oxidative Damage in Cellular and Preclinical Models

This compound and related lignans have demonstrated protective effects against oxidative damage in various preclinical models. Oxidative stress markers like malondialdehyde (MDA) and reactive oxygen species (ROS) are reduced in liver cells and tissues treated with Schisandra chinensis extracts. scientificarchives.com For instance, schisandrin B significantly inhibited MDA production in rat hepatocytes incubated with Fe2+/cysteine or Vitamin C/NADPH. ncats.io The inhibitory rates of MDA formation by schisandrin B were reported as 69% and 78%, respectively, in these models. ncats.io Gomisin N, another lignan (B3055560), was shown to maintain membrane stability of rat hepatocytes under oxidative stress. ncats.io While the direct protective effects of this compound against specific oxidative damage models are not explicitly detailed in the provided snippets, its presence as a key bioactive lignan in Schisandra chinensis with documented antioxidant properties suggests a role in mitigating oxidative damage, similar to other lignans from the same plant. nih.govscientificarchives.com

Anticancer Efficacy of this compound in Preclinical Models

This compound and other lignans from Schisandra chinensis have shown promising anticancer efficacy in various preclinical models by targeting key processes involved in cancer progression. nih.govfrontiersin.org

Inhibition of Cancer Cell Proliferation

Preclinical studies indicate that this compound and related lignans can inhibit the proliferation of various cancer cell lines. Gomisin M2, a related compound, significantly inhibited the proliferation of triple-negative breast cancer cell lines MDA-MB-231 and HCC1806 in a dose-dependent manner. nih.gov The IC50 values for Gomisin M2 after 48 hours of treatment were 60 µM for MDA-MB-231 and 57 µM for HCC1806 cells. nih.gov Notably, Gomisin M2 showed low cytotoxic activity against non-cancerous MCF10A cells (IC50 > 80 µM). nih.gov Schisandrin B has also been demonstrated to suppress the proliferation of various malignant tumors in preclinical studies. frontiersin.org While specific proliferation data for this compound across a wide range of cancer cell lines is not extensively detailed in the provided snippets, the evidence for related lignans highlights the potential of this compound to exert similar antiproliferative effects.

Induction of Apoptosis and Programmed Cell Death Pathways

A key mechanism by which this compound and related lignans exert their anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells. frontiersin.orgresearchgate.net Gomisin M2 significantly increased the number of apoptotic cells in MDA-MB-231 and HCC1806 breast cancer cell lines in a dose-dependent manner. nih.gov This induction of apoptosis by Gomisin M2 was shown to involve the cleavage of PARP and Caspase-3 proteins, which are key markers of apoptosis. nih.gov Gomisin L1, another lignan, was found to induce apoptotic cell death in human ovarian cancer cells (A2780 and SKOV3) by regulating intracellular ROS production via NADPH oxidase (NOX). mdpi.comresearchgate.net Gomisin N has also been shown to enhance death receptor-mediated apoptosis in cancer cells, promoting the cleavage of caspase-3 and PARP-1. researchgate.net Schisandrin B induces apoptosis in various cancer cell types, including human cholangiocarcinoma cells and prostate cancer cell lines. frontiersin.org The induction of apoptosis is considered an important approach in tumor treatment. frontiersin.org

Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

This compound and related compounds can inhibit cancer cell growth by inducing cell cycle arrest, often at the G2/M phase. frontiersin.orgscispace.com Schisandrin B can induce cell cycle arrest in triple-negative breast cancer cells. frontiersin.org Related lignans have also been shown to induce cell cycle arrest in other cancer cell types. For example, gomisin A induced G1 cell cycle arrest in HeLa cervical cancer cells, and schisandrin inhibited cell proliferation by inducing cell cycle arrest in T47D breast cancer cells. mdpi.com Arresting the cell cycle at the G2/M phase prevents cancer cells from dividing and proliferating. hku.hknih.gov

Inhibition of Cancer Cell Migration and Invasion

Summary of Preclinical Anticancer Effects of Schisandra chinensis Lignans (including related compounds)

| Anticancer Effect | Mechanism/Target Examples | Relevant Lignans (examples from snippets) |

| Inhibition of Cell Proliferation | Dose-dependent inhibition | Gomisin M2, Schisandrin B |

| Induction of Apoptosis | Caspase-3/PARP cleavage, ROS production via NOX, Death receptor upregulation | Gomisin M2, Gomisin L1, Gomisin N, Schisandrin B |

| Cell Cycle Arrest | G2/M phase arrest | Schisandrin B, Gomisin A, Schisandrin |

| Inhibition of Migration/Invasion | Modulation of signaling pathways (e.g., RhoA/ROCK1, PI3K/Akt-mTOR-MMP-9), STAT3 inhibition | Schisandrin B |

IC50 Values for Gomisin M2 in Breast Cancer Cells (48h treatment) nih.gov

| Cell Line | IC50 (µM) |

| MDA-MB-231 | 60 |

| HCC1806 | 57 |

| MCF10A | > 80 |

Impact on Cancer Stem Cells and Self-Renewal Pathways (e.g., Wnt/β-catenin)

Cancer stem cells (CSCs) are recognized for their ability to self-renew and differentiate, contributing to tumor initiation, recurrence, and resistance to therapy. The Wnt/β-catenin signaling pathway plays a crucial role in regulating stem cell self-renewal and has been implicated in cancer progression and drug resistance nih.govmdpi.comdovepress.com.

Studies investigating Gomisin M2 (a related compound from Schisandra viridis) have shown inhibitory effects on breast cancer stem cells (BCSCs). Gomisin M2 significantly inhibited the proliferation of triple-negative breast cancer cell lines and mammosphere formation in breast CSCs. Furthermore, it was observed to downregulate the Wnt/β-catenin self-renewal pathway nih.govbohrium.comnih.gov. Western blot analysis indicated that Gomisin M2 significantly downregulated key proteins in this pathway, including CyclinD1 and β-catenin, while upregulating p-β-catenin and GSK3-β in a dose- and time-dependent manner in MDA-MB-231 and HCC1806 cells nih.govaging-us.com. This suggests that the anti-BCSC activity of Gomisin M2 may involve modulating the Wnt/β-catenin pathway via GSK3β activation nih.gov.

Studies in Diverse Cancer Cell Lines (in vitro)

In vitro studies have evaluated the cytotoxic effects of this compound and related compounds on various cancer cell lines. Gomisin M2 demonstrated strong cytotoxicity against MDA-MB-231 and HCC1806 breast cancer cell lines, with IC50 values ranging from 57 to 60 μM nih.gov. Importantly, Gomisin M2 showed low cytotoxic activity against non-cancer MCF10A cells nih.gov.

Analogs of this compound have also been synthesized and tested for their anti-cancer activity against a panel of human cancerous cell lines nih.gov. One derivative, compound 5b, exhibited potent cytotoxicity against SIHA cells (a cervical cancer cell line) with an IC50 of 0.24 μM, which was reported as more potent than the standard drug doxorubicin (B1662922) in this specific assay nih.gov. Cell cycle analysis indicated that compound 5b induced G2/M phase arrest in HeLa cells nih.gov. This compound was also found to promote tubulin polymerization, suggesting a potential mechanism involving binding to the colchicine (B1669291) binding pocket of tubulin nih.gov.

Another related compound, Gomisin J, isolated from Schisandra chinensis, has shown anticancer activity in MCF7 and MDA-MB-231 breast cancer cell lines, exhibiting stronger cytotoxic effects on these cancer cells compared to normal MCF10A cells spandidos-publications.com. Gomisin J suppressed proliferation and decreased viability in a concentration-dependent manner spandidos-publications.com. It was found to induce both necroptosis and apoptosis, notably inducing predominantly necroptosis in apoptosis-resistant MCF7 cells spandidos-publications.com. Gomisin J also demonstrated strong cytotoxic effects across a panel of 13 different cancer cell lines, suggesting potential broad-spectrum activity against various cancer types, including breast, colon, and cervical cancer cells spandidos-publications.com.

Investigation in Animal Xenograft and Syngeneic Tumor Models (in vivo preclinical)

Preclinical in vivo studies using animal models are crucial for evaluating the potential therapeutic efficacy of compounds in a living system. Xenograft models involve implanting human tumor cells or tissue into immunodeficient mice, while syngeneic models use tumor cells and host animals from the same inbred strain, allowing for an intact immune system pharmalegacy.comtaconic.comantineo.fr.

Gomisin M2 has been investigated in a zebrafish xenograft model using MDA-MB-231 and HCC1806 breast cancer cells. Gomisin M2 was found to suppress the proliferation of these xenografts in zebrafish nih.govbohrium.comnih.gov. This in vivo finding supports the in vitro observations regarding its inhibitory effects on breast cancer cells and breast CSCs nih.gov.

While the provided snippets specifically mention in vivo studies for Gomisin M2 in xenograft models nih.govbohrium.comnih.gov, and discuss xenograft and syngeneic models in general pharmalegacy.comtaconic.com, there is no specific information in the provided snippets detailing in vivo studies of this compound itself in either xenograft or syngeneic tumor models.

Neuroprotective Actions of this compound

This compound has also been explored for its potential neuroprotective properties.

Protection against Neurotoxicity and Neuronal Damage

Studies have indicated that this compound may offer protection against neurotoxicity and neuronal damage. In a mouse model of Alzheimer's disease induced by amyloid-β (1-42), Schisantherin B (this compound) ameliorated cognitive decline caymanchem.com. This effect was attributed, in part, to the inhibition of β-site APP-Cleaving Enzyme 1 (BACE1) and oxidative stress, along with anti-apoptotic properties nih.gov. This compound also helped restore cellular morphology and tissue structure in APP/PS1 mice, a model for Alzheimer's disease researchgate.netnih.gov.

Other lignans from Schisandra chinensis, such as deoxyschisandrin (B1241246), gomisin N, and wuweizisu C, have shown significant attenuation of glutamate-induced neurotoxicity in primary cultures of rat cortical cells nih.gov. Their protective effects were measured by inhibiting the increase of intracellular Ca2+, improving the glutathione defense system, and inhibiting the formation of cellular peroxide nih.gov. While this study focused on other lignans, it suggests a potential for related compounds like this compound to also possess protective effects against excitotoxin-induced oxidative neuronal damage.

Impact on Memory and Cognitive Functions in Preclinical Models

Preclinical studies in animal models have investigated the impact of this compound on memory and cognitive functions. In APP/PS1 transgenic mice, a model for Alzheimer's disease, this compound led to a significant improvement in cognitive dysfunction researchgate.netresearchgate.net. The simultaneous administration of Osthole and this compound demonstrated enhanced therapeutic effects on learning and memory function in APP/PS1 mice researchgate.netnih.gov. Assessment of behavioral changes in these studies included the use of tests like the open field test (OFT) and the Morris water maze (MWM) researchgate.net.

These improvements in cognitive function were linked to this compound's ability to regulate amyloid-β clearance and its anti-apoptotic properties nih.gov.

Here is a summary of some preclinical findings:

| Compound | Model/Cell Line | Key Finding | Snippet Index |

| Gomisin M2 | Breast Cancer Stem Cells (in vitro) | Inhibited proliferation, downregulated Wnt/β-catenin pathway | nih.govbohrium.comnih.gov |

| Gomisin M2 | MDA-MB-231 and HCC1806 cells (in vitro) | Strong cytotoxicity | nih.gov |

| Gomisin M2 | MDA-MB-231 and HCC1806 xenografts (zebrafish) | Suppressed proliferation | nih.govbohrium.comnih.gov |

| This compound analog 5b | SIHA cells (in vitro) | Potent cytotoxicity, induced G2/M arrest, promoted tubulin polymerization | nih.gov |

| Gomisin J | MCF7 and MDA-MB-231 cells (in vitro) | Cytotoxicity, induced necroptosis and apoptosis | spandidos-publications.com |

| Gomisin J | Panel of 13 diverse cancer cell lines (in vitro) | Strong cytotoxic effect | spandidos-publications.com |

| This compound | APP/PS1 mice (in vivo) | Ameliorated cognitive decline, restored cellular morphology | nih.govresearchgate.netnih.govresearchgate.net |

Mechanisms Involving Specific Neurotrophic Factors

Preclinical studies suggest a potential role for this compound in modulating pathways relevant to neurotrophic factors. This compound (Schisantherin B) has been identified as a component that may contribute to the antidepressant effects of a traditional Chinese medicine formula, with involvement in pathways such as PI3K/Akt and MAPK signaling researchgate.net. These pathways are known to be associated with the function and expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) researchgate.netbiomolther.org. Research using an Alzheimer's disease mouse model indicated that Schisantherin B improved cognitive dysfunction and potentially restored the capacity of glutamate (B1630785) transporter type 1 and GSK3β researchgate.net. Furthermore, a Schisandra chinensis fruit extract containing Schisantherin B was observed to preserve neuronal cell survival-related factors, including BDNF and ciliary neurotrophic factor (CNTF), in an amyloid-β induced animal model nih.govmdpi.com. While direct, detailed mechanisms explicitly showing this compound's interaction with or influence on the production or signaling of specific neurotrophic factors require further focused investigation, these findings suggest an indirect involvement through related cellular pathways and observed neuroprotective outcomes.

Hepatoprotective Properties of this compound

This compound is recognized for its hepatoprotective potential, a property shared with other lignans from Schisandra chinensis. Investigations have explored its effects on chemically induced liver injury, hepatic fibrosis, detoxification enzymes, mitochondrial function, and antioxidant status in the liver.

Amelioration of Chemically Induced Liver Injury Models

Studies on Schisandra chinensis extracts and various constituent lignans have demonstrated protective effects against liver injury induced by chemicals such as carbon tetrachloride (CCl4) and acetaminophen (B1664979) scientificarchives.comspandidos-publications.commdpi.commdpi.comnih.govcaymanchem.comnih.govnih.gov. While this compound is a component of these extracts, much of the detailed research in specific chemically induced injury models has focused on other lignans like Gomisin A, Schisandrin B (Gomisin N), Schisantherin A, and Schisantherin D spandidos-publications.comnih.govcaymanchem.comnih.govnih.gov. However, research indicates that Schisantherin B (this compound) can effectively inhibit cysteine-induced iron-induced lipid peroxidation in rat liver microsomes, suggesting a protective effect against oxidative damage in liver cells mdpi.comuj.edu.pl.

Modulation of Hepatic Fibrosis Pathways

The progression of hepatic fibrosis involves the activation of hepatic stellate cells and the excessive deposition of extracellular matrix, often mediated by pathways like TGF-β/Smad researchgate.netplos.org. Schisandra extracts and certain lignans, such as Schisandrin B and Gomisin D, have shown anti-fibrotic activities by modulating these pathways and inhibiting stellate cell activation scientificarchives.comnih.govnih.govresearchgate.netplos.orgnih.gov. While this compound is present in Schisandra, specific studies directly detailing this compound's role in modulating hepatic fibrosis pathways were not extensively found in the provided search results. Related lignans like Schisantherin D have shown anti-liver fibrosis capacity by modulating ETBR involved signaling nih.gov.

Regulation of Hepatic Detoxification Enzymes (e.g., CYP450, CYP2E1, CYP3A)

This compound has been investigated for its effects on hepatic cytochrome P450 (CYP450) enzymes, which play a crucial role in the metabolism and detoxification of xenobiotics in the liver nih.govresearchgate.netmdpi.com. Preclinical studies using human and rat liver microsomes have shown that this compound, along with other Schisandra lignans, can inhibit the activity of various CYP450 isoforms researchgate.netmdpi.comnih.govnih.govjst.go.jpresearchgate.netsemanticscholar.orgfrontiersin.org. Notably, this compound demonstrated strong inhibitory potential on CYP3A activity with IC50 values ranging from 0.28 to 0.42 µM mdpi.comnih.gov. Furthermore, studies indicate that this compound can induce time-dependent inhibition of CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1 activities mdpi.comnih.gov. This modulation of CYP450 enzymes by this compound suggests a potential influence on the pharmacokinetics of co-administered drugs and the metabolism of endogenous and exogenous compounds in the liver.

Table 1: Inhibitory Effects of this compound on Human Liver Microsomal CYP450 Enzymes

| CYP450 Isoform | IC50 (µM) Range | Inhibition Type (where specified) | Source |

| CYP3A | 0.28–0.42 | Time-dependent inhibition observed for lignans with methylenedioxyphenyl group, including this compound | mdpi.comnih.gov |

| CYP2B6 | >10 | Time-dependent inhibition | mdpi.comnih.gov |

| CYP2C8 | >10 | Time-dependent inhibition | mdpi.comnih.gov |

| CYP2C9 | >10 | Time-dependent inhibition | mdpi.comnih.gov |

| CYP2C19 | >10 | Time-dependent inhibition | mdpi.comnih.gov |

| CYP2E1 | >10 | Time-dependent inhibition observed for lignans with methylenedioxyphenyl group, including this compound | mdpi.comnih.gov |

| CYP1A2 | >10 | No time-dependent inhibition | mdpi.comnih.gov |

| CYP2A6 | >10 | No time-dependent inhibition | mdpi.comnih.gov |

| CYP2D6 | >10 | No time-dependent inhibition | mdpi.comnih.gov |

Note: IC50 values > 10 µM are generally considered weak inhibition in this context.

Influence on Mitochondrial Function and Antioxidant Status in Liver

This compound contributes to the antioxidant properties observed in Schisandra chinensis extracts. Oxidative stress and mitochondrial dysfunction are key factors in the pathogenesis of various liver diseases mdpi.com. Schisandra lignans, including Schisandrin B (Gomisin N) and Gomisin A, have been shown to enhance mitochondrial antioxidant status and protect against mitochondrial permeability transition in liver tissue spandidos-publications.comnih.govnih.govresearchgate.netmdpi.comnih.govjst.go.jpthegoodscentscompany.comjst.go.jp. Specifically, Schisantherin B (this compound) has been reported to effectively inhibit cysteine-induced iron-induced lipid peroxidation in rat liver microsomes and reduce the production of superoxide anions in a xanthine/xanthine oxidase system mdpi.comuj.edu.pl. This indicates that this compound possesses direct antioxidant activity and can protect hepatic cellular components, such as mitochondria, from oxidative damage.

Immunomodulatory Effects of this compound

Schisandra chinensis and its lignans are known to possess immunomodulatory properties uj.edu.plmdpi.comconsensus.appbohrium.com. These effects can involve the modulation of immune cell activity and the regulation of inflammatory mediators plos.orgnih.govmdpi.com. While this compound is a component with reported anti-inflammatory effects mdpi.comuj.edu.plmdpi.com, detailed preclinical studies specifically elucidating the precise immunomodulatory mechanisms of this compound were not extensively found in the provided search results. Research on other Schisandra lignans, such as Schisandrin B, has indicated modulation of immune responses and reduction of pro-inflammatory cytokines plos.orgnih.govmdpi.com. Further research is needed to fully characterize the specific immunomodulatory effects and mechanisms of this compound.

Regulation of Immune Cell Function and Secretion

Preclinical studies have explored the effects of this compound on immune cell function and the secretion of immune mediators. Research indicates that dibenzocyclooctadiene lignans (DBCLs), a class of compounds that includes this compound, can exert anti-inflammatory effects. These lignans have been observed to inhibit the secretion of inflammatory factors. researchgate.net While the specific effects of this compound on the function and secretion of various immune cell types (such as T cells, B cells, macrophages, and neutrophils) are areas of ongoing research, studies on related lignans from Schisandra chinensis provide some context. For instance, Schisandrin B has been noted for its anti-inflammatory properties and its ability to influence immune system cells. researchgate.net Immune cells, such as innate lymphoid cells (ILCs), are known to secrete cytokines like IFN-γ, IL-4, IL-5, and IL-13, which drive innate immune responses and tissue repair. mdpi.com B cells, upon activation, differentiate into plasma cells that secrete large amounts of antibodies, a key component of humoral immunity. frontiersin.org They can also act as antigen-presenting cells, promoting local immunity through interactions with T cells. mdpi.com Macrophages produce inflammatory mediators like IL-1 and IL-6, which recruit neutrophils to infection sites. researchgate.net Neutrophils themselves contribute to inflammation through phagocytosis and the secretion of antimicrobial products. researchgate.net While these general immune cell functions and secretions are well-established, the precise regulatory effects of this compound on these processes are still being elucidated through preclinical investigations.

Interactions with Innate and Adaptive Immunity Components (e.g., TLR4)

This compound has been investigated for its interactions with components of both the innate and adaptive immune systems, particularly Toll-like receptor 4 (TLR4). The immune system comprises both innate and adaptive branches, which work together to defend against pathogens. glycopedia.eunih.govnih.gov The innate immune system provides a rapid, non-specific response, while the adaptive immune system mounts a highly specific, memory-driven response involving T and B cells. researchgate.netglycopedia.eunih.govnih.govnih.gov

Preclinical studies suggest that this compound may influence immune responses by targeting the TLR4/NF-κB signaling pathway. researchgate.net TLR4 is a pattern recognition receptor involved in the innate immune response, and its activation can lead to the induction of pro-inflammatory pathways mediated by nuclear factor-kappa B (NF-κB). researchgate.netmdpi.com Research has indicated that this compound can reduce the expression of TLR4 and proteins associated with the NF-κB pathway, thereby exerting suppressive effects on inflammatory processes. researchgate.net This suggests a potential mechanism by which this compound could modulate innate immune responses. Studies on other compounds, such as Sparstolonin B, a natural compound, have shown that they can attenuate TLR4 activation by blocking the binding of TLR4 to MyD88, an adaptor protein, and subsequently suppressing NF-κB activation. mdpi.com While this provides a potential parallel, the specific details of this compound's interaction with TLR4 and its downstream effects on innate and adaptive immunity components require further detailed investigation.

Other Preclinical Biological Activities of this compound

Anti-Diabetic Potential

Preclinical investigations have explored the potential anti-diabetic effects of this compound. Diabetes mellitus is a metabolic disorder characterized by elevated blood sugar levels. researchgate.netijsate.com The search for new anti-diabetic agents, particularly from natural products, is an important area of research. ijsate.com

Studies on Gomisin N (Schisandrin B), a related lignan from Schisandra chinensis, have demonstrated anti-diabetic potential. researchgate.netnih.gov Gomisin N has been shown to activate AMP-activated protein kinase (AMPK), a key enzyme involved in glucose metabolism and energy homeostasis. nih.gov In high-fat diet-induced obese mice, administration of Gomisin N decreased fasting blood glucose and insulin (B600854) levels and improved glucose tolerance. nih.gov Gomisin N also enhanced the phosphorylation of AMPK and Akt and stimulated the expression of mitochondria biogenesis genes in the skeletal muscle of these mice. nih.gov Furthermore, Gomisin N promoted glucose uptake in C2C12 myotubes, which was associated with the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. nih.gov These findings suggest that Gomisin N exerts anti-hyperglycemic effects through AMPK activation. nih.gov

Another related lignan, Schisandrin B, has been found to stimulate insulin secretion both in vivo and in vitro via the glucagon-like peptide-1 receptor/cyclic AMP/protein kinase A (GLP-1R/cAMP/PKA) signaling pathway. researchgate.net This suggests that Schisandrin B may act as a potential GLP-1 receptor agonist, offering a possible therapeutic strategy for type 2 diabetes. researchgate.net

While these studies highlight the anti-diabetic potential of related Schisandra chinensis lignans, further specific preclinical research is needed to fully understand the anti-diabetic mechanisms and efficacy of this compound itself.

Detailed Molecular Mechanisms and Cellular Targets of Gomisin B Action

Receptor and Protein Binding Interactions

Gomisin B has been shown to interact with various cellular proteins, influencing their function. Molecular docking studies have indicated that this compound can exhibit good binding ability to certain target proteins. nih.gov For instance, in the context of neuroblastoma, this compound showed promising binding to target proteins identified through network pharmacology analysis. nih.gov While specific receptors for this compound are still under investigation, its ability to bind to proteins suggests direct interactions that can trigger downstream cellular responses. nih.govuomustansiriyah.edu.iq The affinity of a ligand for its receptor or target protein is a key determinant of the strength of their interaction. uomustansiriyah.edu.iq

Enzyme Inhibition or Activation Profiles

Enzymes are critical regulators of cellular processes, and their modulation by small molecules like this compound can have significant biological consequences. This compound has been reported to inhibit certain enzymes. Notably, this compound is known for its inhibition of CYP3A4, a major enzyme involved in drug metabolism. nih.govresearchgate.net This inhibition can affect the pharmacokinetics of other co-administered drugs. researchgate.net Additionally, studies investigating the effects of this compound in Alzheimer's disease models have attributed some of its beneficial effects, such as improved cognitive function and reduced amyloid plaque deposition, to the inhibition of β-site APP-Cleaving Enzyme 1 (BACE1). nih.govresearchgate.net

Modulation of Specific Signal Transduction Pathways (e.g., NF-κB, MAPK, Akt, STAT, Wnt/β-catenin)

This compound has been shown to influence several crucial signal transduction pathways that regulate diverse cellular functions, including inflammation, proliferation, and survival.

NF-κB Pathway: The NF-κB pathway is a key regulator of inflammatory responses. nih.govfrontiersin.org While some studies on related lignans (B1203133) like Gomisin N suggest suppression of NF-κB activity by inhibiting IκB degradation and reducing the transcription of pro-inflammatory genes, the specific effects of this compound on this pathway require further detailed investigation. tandfonline.comnih.gov However, the interplay between Wnt/β-catenin and NF-κB pathways is known, and modulation of one can influence the other. nih.govfrontiersin.org

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and stress responses. hubrecht.eu Research on related compounds from Schisandra species suggests that inhibition of MAPK phosphorylation (p38, ERK1/2, and JNK) contributes to their anti-inflammatory effects. tandfonline.com Further research is needed to specifically delineate this compound's direct impact on MAPK signaling components.

Akt Pathway: The Akt (Protein Kinase B) pathway is a central node in cell survival, growth, and proliferation signaling. embopress.org This pathway often interacts with other pathways like Wnt/β-catenin. mdpi.comresearchgate.net While the provided information doesn't directly detail this compound's interaction with Akt, the modulation of pathways upstream or downstream of Akt could indirectly influence its activity.

STAT Pathway: The Signal Transducer and Activator of Transcription (STAT) pathway plays a role in cytokine signaling and immune responses. frontiersin.orgresearchgate.net The interaction between the Wnt/β-catenin pathway and STAT signaling has been noted. researchgate.net Direct evidence of this compound's modulation of STAT is not explicitly detailed in the provided context.

Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is critical for embryonic development, cell proliferation, and differentiation, and its dysregulation is implicated in various diseases, including cancer. frontiersin.orghubrecht.eumdpi.comresearchgate.net This pathway involves a complex cascade leading to the stabilization and nuclear translocation of β-catenin, which then interacts with transcription factors to regulate gene expression. hubrecht.eumdpi.com The Wnt/β-catenin pathway also interacts with other signaling cascades like PI3K/Akt and NF-κB. nih.govmdpi.com While the provided information highlights the importance of this pathway and its crosstalk with others, specific data on this compound's direct modulation of Wnt/β-catenin signaling is not explicitly present.

Regulation of Gene Expression and Epigenetic Modifications

This compound's biological effects can also be mediated through the regulation of gene expression. This can occur directly by influencing transcription factors or indirectly through epigenetic modifications. cd-genomics.combiomodal.com Epigenetic modifications, such as DNA methylation and histone modifications, alter chromatin structure and affect gene transcription without changing the DNA sequence. cd-genomics.combiomodal.comnih.gov These modifications play a crucial role in regulating gene expression in various biological processes and diseases, including inflammation and cancer. cd-genomics.comnih.govfrontiersin.org While the provided context mentions the regulation of pro-inflammatory gene expression by related lignans via pathways like NF-κB tandfonline.comnih.govsetsunan.ac.jp, direct evidence detailing how this compound specifically induces or represses gene expression or alters epigenetic marks is not explicitly provided. However, its influence on signaling pathways like NF-κB suggests an indirect impact on the expression of genes regulated by these pathways. nih.gov

Target Identification Methodologies and Ligand-Based Approaches

Identifying the specific molecular targets of a compound like this compound is crucial for understanding its mechanism of action. Various methodologies are employed for target identification. These include both structure-based and ligand-based approaches. nih.govmdpi.com

Structure-Based Approaches: These methods rely on the known three-dimensional structure of the target protein to predict how a molecule might bind. Molecular docking, as mentioned in relation to this compound's binding to target proteins in neuroblastoma nih.govdntb.gov.ua, is a common structure-based technique. It involves computationally simulating the binding of a ligand to a protein's active site to estimate binding affinity and identify potential interaction sites. bioline.org.brijpsonline.com